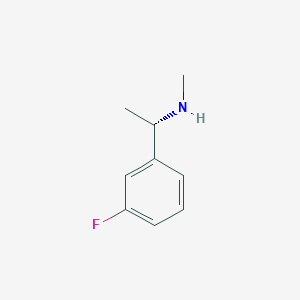

(S)-1-(3-Fluorophenyl)-N-methylethanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-(3-fluorophenyl)-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBFMZHXSLJFMU-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis and Derivatization Strategies

Asymmetric Synthesis Methodologies for (S)-1-(3-Fluorophenyl)-N-methylethanamine

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry. A variety of powerful techniques have been developed to achieve high levels of stereocontrol, each with its own advantages. These methods are broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, chiral pool and desymmetrization strategies, and enzymatic biocatalysis.

Chiral Auxiliary-Mediated Approaches (e.g., Ellman's Sulfinamides)

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. One of the most successful and widely used chiral auxiliaries for the synthesis of chiral amines is tert-butanesulfinamide, developed by Ellman. This method involves the condensation of the chiral sulfinamide with a prochiral ketone, in this case, 3-fluoroacetophenone, to form a chiral N-sulfinyl imine. The sulfinyl group then directs the diastereoselective addition of a nucleophile, such as a methyl group from a Grignard reagent, to the imine carbon. Subsequent acidic cleavage of the sulfinyl group affords the desired chiral amine with high enantiopurity. osi.lv

The high diastereoselectivity observed in these reactions is often attributed to a six-membered ring transition state, where the metal cation of the nucleophilic reagent coordinates to both the nitrogen and oxygen atoms of the sulfinyl imine. This rigidifies the conformation and allows for effective facial discrimination of the imine. osi.lv The versatility of Ellman's auxiliary has been demonstrated in the synthesis of a wide array of chiral amines, including those with fluorine substituents. nih.gov

Table 1: Representative Synthesis of Chiral Amines using Ellman's Auxiliary

| Starting Ketone | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Fluoroacetophenone | MeMgBr | >95:5 | High | nih.gov |

| Acetophenone (B1666503) | EtMgBr | 98:2 | 85 | harvard.edu |

| 4-Chloroacetophenone | MeMgBr | 96:4 | 91 | harvard.edu |

Asymmetric Catalysis for Chiral Amine Formation

Asymmetric catalysis offers a more atom-economical approach to chiral amine synthesis by using a small amount of a chiral catalyst to generate a large quantity of the enantiomerically enriched product. Key strategies include the asymmetric hydrogenation of imines and Brønsted acid-catalyzed reductive amination.

Asymmetric Hydrogenation of Imines: This method involves the direct hydrogenation of a prochiral imine, derived from 3-fluoroacetophenone and methylamine (B109427), in the presence of a chiral transition metal catalyst. dicp.ac.cn Complexes of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands are commonly employed. researchgate.net The catalyst creates a chiral environment around the imine, leading to the preferential formation of one enantiomer of the amine upon hydrogen addition. High enantioselectivities can be achieved, often exceeding 90% enantiomeric excess (ee). dicp.ac.cn The choice of ligand and reaction conditions is crucial for achieving high stereocontrol. researchgate.net

Brønsted Acid-Catalyzed Reductive Amination: In this approach, a chiral Brønsted acid, such as a phosphoric acid derivative, catalyzes the formation of a chiral iminium ion from the ketone and amine. This intermediate is then reduced in situ by a hydride source, such as a Hantzsch ester, to yield the chiral amine. The chiral counterion of the Brønsted acid controls the stereochemical outcome of the reduction step. This method provides a direct and metal-free route to chiral amines.

Chiral Pool and Desymmetrization Strategies

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. researchgate.netyoutube.com For the synthesis of a molecule like this compound, a suitable chiral precursor, for instance, a derivative of (S)-alanine, could be envisioned. The synthesis would involve the modification of the chiral starting material to introduce the 3-fluorophenyl and N-methyl groups while retaining the original stereocenter. This approach is attractive due to the high enantiopurity of the starting materials. mdpi.com

Desymmetrization Strategies: Desymmetrization involves the conversion of a prochiral or meso compound into a chiral molecule by selectively reacting one of two enantiotopic or diastereotopic functional groups. For example, the desymmetrization of a prochiral dialkylmalonate derivative could be a potential route. nih.govresearchgate.net This would involve a catalytic process that selectively transforms one of the two ester groups, leading to a chiral intermediate that can then be converted to the target amine.

Enzymatic Biocatalysis in Chiral Amine Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. Transaminases (TAs) are particularly well-suited for the synthesis of chiral amines. rsc.orgdiva-portal.org These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to a prochiral ketone acceptor, like 3-fluoroacetophenone. researchgate.net

The reaction proceeds with high enantioselectivity, often yielding the desired amine with >99% ee. mdpi.com The stereochemical outcome is determined by the specific transaminase used, as both (R)- and (S)-selective enzymes are available. A significant advantage of enzymatic methods is their operation under mild reaction conditions (aqueous media, ambient temperature, and neutral pH), which contributes to their sustainability. However, transaminases may have limitations in accepting N-substituted amines directly, often requiring a subsequent N-methylation step. acs.org

Table 2: Comparison of Asymmetric Synthesis Methodologies

| Methodology | Key Features | Typical Stereoselectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Auxiliary | Stoichiometric chiral reagent | High dr (>95:5) | Reliable, well-established | Generates stoichiometric waste |

| Asymmetric Hydrogenation | Catalytic metal complex | High ee (>90%) | Atom-economical, high throughput | Requires high-pressure H2, catalyst cost |

| Enzymatic Biocatalysis | Enzyme catalyst (e.g., Transaminase) | Very high ee (>99%) | Mild conditions, highly selective | Substrate scope can be limited |

Synthesis of Advanced Intermediates and Derivatives Incorporating the this compound Moiety

The this compound scaffold serves as a valuable building block for the construction of more complex and biologically active molecules. Its incorporation into larger structures can impart desirable pharmacokinetic and pharmacodynamic properties.

Construction of Complex Molecular Architectures

The chiral amine functionality of this compound provides a reactive handle for a variety of chemical transformations, enabling its integration into larger molecular frameworks. For instance, it can be used as a key intermediate in the synthesis of pharmaceutical agents. nih.govnih.gov

One common strategy involves the acylation of the secondary amine to form amides, which can then undergo further modifications. Alternatively, the amine can participate in nucleophilic substitution or addition reactions to form new carbon-nitrogen bonds. The diastereoselective synthesis of more complex structures can be achieved by utilizing the inherent chirality of the starting amine to direct subsequent stereoselective reactions. osi.lv For example, the amine can be used to form a chiral ligand for a metal catalyst or act as a chiral base in an asymmetric reaction.

The development of synthetic routes that efficiently incorporate this chiral amine into diverse molecular scaffolds is an active area of research, driven by the continuous search for new and improved therapeutic agents. nih.govnih.gov

Incorporation into Heterocyclic Systems (e.g., Pyrrolidines, Triazoles)

The chiral scaffold of this compound serves as a valuable building block for the stereoselective synthesis of more complex heterocyclic structures, which are prevalent in numerous biologically active compounds nih.gov. The amine's stereocenter can direct the formation of new stereocenters during cyclization reactions, making it a useful chiral auxiliary or precursor nih.gov.

Pyrrolidines:

The pyrrolidine (B122466) ring is a fundamental core in a vast array of natural products and pharmaceuticals mdpi.comresearchgate.net. One of the most powerful methods for constructing this five-membered ring is through [3+2] cycloaddition reactions, particularly using azomethine ylides as 1,3-dipoles nih.gov. This compound can, in principle, be utilized in such reactions. For instance, condensation of the amine with an aldehyde or ketone could generate an iminium ion, which upon deprotonation, forms an azomethine ylide. The subsequent reaction of this chiral ylide with a suitable dipolarophile (e.g., an alkene) would lead to a substituted pyrrolidine. The stereochemistry of the final product would be influenced by the existing stereocenter from the amine, offering a pathway to diastereomerically enriched pyrrolidines ua.es.

While direct examples involving this compound are not prominently documented in readily available literature, the general strategy is well-established for similar chiral amines. The reaction between an azomethine ylide generated from a chiral amine and an electron-deficient alkene, often catalyzed by metal salts like Ag(I) or Cu(I), can produce highly functionalized pyrrolidines with multiple stereocenters nih.govua.es.

Triazoles:

Triazoles are another class of heterocycles with significant applications in medicinal and materials science, known for their stability and ability to participate in hydrogen bonding frontiersin.org. The synthesis of 1,2,3-triazoles is famously achieved via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne frontiersin.org. This compound could be incorporated into a triazole structure by first converting the amine into an azide. This chiral azide could then react with a terminal or internal alkyne in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a ruthenium-catalyzed reaction, which can offer different regioselectivity frontiersin.org.

Alternatively, the amine could participate in multi-component reactions that form 1,2,4-triazole (B32235) rings. For example, nitrilimines, generated in situ from hydrazonoyl halides, can undergo [3+2] cycloaddition with various dipolarophiles. The chiral amine could be part of the hydrazonoyl halide precursor or another component, guiding the stereochemical outcome of the final triazole product alaqsa.edu.psrsc.org.

Optimization of Synthetic Pathways for Improved Enantioselectivity and Yields

The efficient synthesis of enantiomerically pure this compound is critical for its application as a pharmaceutical intermediate. A primary route to this compound is the asymmetric reductive amination of 3-fluoroacetophenone with methylamine. Optimization of this reaction focuses on the choice of catalyst, reducing agent, and reaction conditions to maximize both the chemical yield and the enantiomeric excess (ee).

Transition metal-catalyzed asymmetric reductive amination is a highly effective method for producing chiral amines researchgate.net. Catalysts based on rhodium, ruthenium, and iridium, paired with chiral phosphine ligands (e.g., derivatives of BINAP), have shown great success in similar transformations lookchem.com. The reaction typically proceeds via the formation of an imine from the ketone and amine, which is then asymmetrically hydrogenated.

Research on the reductive amination of acetophenone provides a model for optimizing the synthesis of its fluorinated analog. Key variables include the catalyst system, solvent, temperature, and pressure of the hydrogen source (or the choice of a transfer hydrogenation agent like ammonium (B1175870) formate) lookchem.comscispace.comsioc-journal.cn. The table below summarizes representative findings from studies on analogous reactions, illustrating how different catalytic systems can influence the outcome of the asymmetric reductive amination of aryl ketones.

| Catalyst/Ligand | Substrate | Amine Source | Reducing Agent/Conditions | Yield (%) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|---|

| [((R)-tol-binap)RuCl2] | Acetophenone | NH4OAc | HCOOH/Et3N | 95 | 86% (R) | lookchem.com |

| RuCl2(PPh3)3 / L1* | Acetophenone | HCOONH4 | HCOONH4 (transfer) | High | Not specified | sioc-journal.cn |

| Ir-complex / (S)-f-spiroPhos | Various Aryl Ketones | NH4OAc | H2 (50 bar) | 85-99 | 90-99% | researchgate.net |

| Rh-complex / Chiral Phosphine | Aromatic Ketones | NH3 | HCOONH4 (transfer) | Good | 86-98% | lookchem.com |

*L1 = α-amino substituted benzimidazole (B57391) derivative

The data demonstrates that high yields and excellent enantioselectivities (up to >99% ee) are achievable for aryl ketones through careful selection of the chiral catalyst and reaction conditions researchgate.net. For the synthesis of this compound, one would typically screen a variety of chiral ligands paired with a suitable metal precursor (e.g., Ru or Ir). The use of ammonium salts or methylamine under hydrogen pressure or with a hydrogen transfer reagent like formic acid would be investigated researchgate.net. Optimization studies would involve varying the temperature, solvent, and catalyst loading to find the ideal balance between reaction rate, conversion, and stereoselectivity. For example, lower temperatures often lead to higher enantioselectivity, albeit at the cost of a slower reaction rate lookchem.com. The electronic effect of the fluorine substituent on the phenyl ring would also influence reactivity, potentially requiring fine-tuning of the optimized conditions established for non-fluorinated analogues.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Fluoro-Substitution Position and Stereochemistry on Molecular Interactions

The introduction of fluorine into the phenethylamine (B48288) framework can significantly alter the compound's psychoactive properties, with effects ranging from enhancement to a marked loss of activity. The specific position of the fluoro-substitution on the phenyl ring is a critical determinant of these effects. For instance, in a series of 1,5-dihydrobenzo[e]oxazepin-2(3H)-one analogues, substitution at the meta-position of the aryl group was found to be essential for biological activity.

Fluorine's high electronegativity and small size can modulate various physicochemical properties, including acidity, basicity, hydrophobicity, and molecular conformation. These alterations, in turn, influence how the molecule interacts with its biological targets. Computational and experimental studies on 2-(2-fluoro-phenyl)-ethylamine have revealed that fluorine substitution near the ethylamino side chain affects conformational flexibility and noncovalent interactions. Specifically, the presence of fluorine can lead to the formation of C-H···F hydrogen bonds, which contribute to the stabilization of the molecule's three-dimensional structure.

The table below summarizes the observed effects of fluoro-substitution on the activity of various phenethylamine-related compounds.

| Compound Class | Substitution Position | Observed Effect on Activity | Reference |

| Escalines | Fluoroescaline | Almost devoid of psychoactive effects compared to the parent compound. | |

| Escalines | Difluoroescaline | Retained psychoactive potency. | |

| Escalines | Trifluoroescaline | Increased human potency compared to the parent compound. | |

| Mescalines | Difluoromescaline | Increased human potency and duration of effects. | |

| Mescalines | Trifluoromescaline | Increased human potency and duration of effects. | |

| 1,5-dihydrobenzo[e]oxazepin-2(3H)-ones | Meta-position on aryl group | Necessary for activity. | |

| 1,5-dihydrobenzo[e]oxazepin-2(3H)-ones | Para-position on aryl group | An additional small substituent (F, Me, OMe) can be incorporated with no significant loss of activity. |

Systematic Modifications to the Ethanamine Side Chain and N-Methyl Group for SAR Elucidation

Systematic structural modifications of the ethanamine side chain and the N-methyl group of phenethylamine analogues have been crucial in elucidating their structure-activity relationships (SAR). These studies reveal how alterations in size, shape, and functionality in these regions of the molecule impact biological activity.

Ethanamine Side Chain Modifications:

Modifications to the two-carbon chain linking the phenyl ring and the amino group significantly influence activity.

α-Methylation: The addition of a methyl group at the alpha-position (adjacent to the nitrogen atom), as seen in amphetamine, can have varied effects. In some cases, this modification can decrease potency. For example, introducing an α-methyl group to β-phenethylamine (β-PEA) to form amphetamine, or two α-methyl groups to form phentermine, sharply reduces potency at the human trace amine-associated receptor 1 (hTAAR1). However, in other contexts, α-demethylation has been shown to be detrimental to activity.

β-Methylation: Adding a single small substituent, like a methyl group, to the beta-carbon (adjacent to the phenyl ring) is generally well-tolerated.

Chain Length: Increasing the length of the aliphatic side chain can lead to an increase in potency. For instance, in synthetic cathinones, increasing the side chain from a methyl to a propyl group enhances the inhibition of the dopamine (B1211576) transporter (DAT).

Carbonyl Group: The introduction of a carbonyl group at the benzylic position, as in cathinone, can result in a compound that is equipotent with its non-carbonylated counterpart, amphetamine.

N-Methyl Group Modifications:

The nature of the substituent on the nitrogen atom is a key determinant of a compound's interaction with its biological targets.

N-Methylation: Converting a primary amine in β-PEA to a secondary amine through N-methylation typically leads to a minor reduction in potency (approximately 3-fold).

N,N-Dimethylation: Further methylation to a tertiary amine results in a much more significant decrease in potency, by about 30-fold. This suggests that increasing steric bulk at the amino nitrogen is generally unfavorable for activity at certain receptors.

N-Benzylation: In contrast, N-benzyl substitution on phenethylamine-based 5-HT2A receptor agonists can lead to a significant increase in both binding affinity and functional activity. For example, compound 1b in a series of N-benzyl phenethylamines was found to be over 400-fold selective for the 5-HT2A receptor in functional assays.

The following table summarizes the effects of these systematic modifications on the activity of phenethylamine analogues.

| Modification | Position | Specific Change | General Effect on Potency/Activity | Reference |

| Methylation | α-carbon | Addition of one methyl group (e.g., phentermine) | Sharp reduction at hTAAR1 | |

| Methylation | α-carbon | Addition of two methyl groups (e.g., phentermine) | Sharp reduction at hTAAR1 | |

| Methylation | β-carbon | Addition of one methyl group | Well-tolerated | |

| Chain Elongation | Aliphatic side chain | Increase from methyl to propyl | Increased DAT inhibition (in cathinones) | |

| Carbonylation | Benzylic position | Introduction of a carbonyl group | Equipotent with non-carbonylated analogue | |

| Methylation | Amino group | N-methylation (primary to secondary amine) | Minor (~3-fold) reduction | |

| Methylation | Amino group | N,N-dimethylation (secondary to tertiary amine) | Significant (~30-fold) reduction | |

| Benzylation | Amino group | N-benzylation | Significant increase in 5-HT2A affinity and activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Phenethylamine Analogues

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. For phenethylamine analogues, QSAR studies have been instrumental in understanding the structural requirements for various pharmacological effects, including their interactions with monoamine transporters and receptors.

Recent QSAR studies have focused on developing robust models for the reuptake of serotonin (B10506), dopamine, and norepinephrine (B1679862) by their respective transporters (SERT, DAT, and NET). These models, which have been validated using various internal and external criteria, demonstrate a strong correlation between the structural features of phenethylamines and their transporter inhibitory activity. For instance, one study reported high correlation coefficients (R²) for models predicting activity at DAT (0.869), SERT (0.828), and NET (0.887).

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have also been applied to phenethylamine analogues. These methods provide insights into the steric, electrostatic, and hydrophobic requirements for receptor binding. For example, a 3D-QSAR study on a series of p-methylsulfonamido phenylethylamine analogues as class III antiarrhythmic agents yielded CoMFA and CoMSIA models with good predictive ability. The predicted activities for newly synthesized compounds showed a strong correlation with their experimentally determined values, with r² values of 0.943 and 0.891 for the CoMFA and CoMSIA models, respectively.

QSAR models have also been developed to predict the psychotomimetic activity of substituted phenethylamines. One such study, using a dataset of 118 compounds, developed a ten-variable model with good predictive performance, as indicated by an r² of 0.7428 and a leave-one-out cross-validation q² of 0.6738. The predictive power of this model was further confirmed with an external test set, yielding an r² of 0.7365.

The table below presents the statistical parameters of various QSAR models developed for phenethylamine analogues, highlighting their predictive capabilities.

| QSAR Model Type | Target/Activity | Number of Compounds | R² | q² / Q² | External Validation (R²ext) | Reference |

| Machine Learning | DAT Reuptake Inhibition | Not Specified | 0.869 | 0.795 | 0.831 | |

| Machine Learning | SERT Reuptake Inhibition | Not Specified | 0.828 | 0.784 | 0.955 | |

| Machine Learning | NET Reuptake Inhibition | Not Specified | 0.887 | 0.820 | 0.711 | |

| Machine Learning | Psychotomimetic Activity | 118 | 0.7428 | 0.6738 | 0.7365 | |

| CoMFA | Class III Antiarrhythmic | 28 (11 test) | Not Specified | Not Specified | 0.943 | |

| CoMSIA | Class III Antiarrhythmic | 28 (11 test) | Not Specified | Not Specified | 0.891 | |

| HQSAR | Class III Antiarrhythmic | 28 (11 test) | Not Specified | Not Specified | 0.809 |

Investigations into Structure-Retention Relationships (QSRR)

Quantitative structure-retention relationship (QSRR) studies establish a correlation between the physicochemical properties of molecules, derived from their chemical structure, and their chromatographic retention behavior. For phenethylamine analogues, QSRR models are valuable for predicting retention times, which can aid in the development of analytical methods for their separation and identification.

The chromatographic behavior of phenethylamines is influenced by various structural features, including lipophilicity, polarity, and the presence of specific functional groups. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key parameter in reversed-phase liquid chromatography (RPLC). The introduction of fluorine atoms can modulate a compound's lipophilicity, thereby affecting its retention time. While fluorination of an aromatic system typically increases lipophilicity, the effect of aliphatic fluorination can be more complex and may even lead to a decrease in lipophilicity depending on the specific motif.

Machine learning algorithms have been employed to build QSRR models for predicting the retention times of small molecules in RPLC under various pH conditions. These models can be more effective than traditional linear regression methods, especially for capturing non-linear relationships between molecular descriptors and retention times. Ensemble methods like Random Forest and Gradient Boosted Regression have shown strong performance in this regard.

For chiral compounds like many phenethylamine analogues, enantioselective chromatography is necessary for separation. The retention of enantiomers can be influenced by stereoselective interactions with a chiral stationary phase or a chiral derivatizing agent. For instance, in the chiral analysis of amphetamine and its metabolites, the (R)/(S) concentration ratios can vary, indicating stereoselective metabolism and elimination, which can also be reflected in their chromatographic behavior.

The table below outlines the key factors influencing the chromatographic retention of phenethylamine analogues and the modeling approaches used in QSRR studies.

| Influencing Factor | Chromatographic Technique | QSRR Modeling Approach | Key Findings |

| Lipophilicity (logP) | Reversed-Phase Liquid Chromatography (RPLC) | Machine Learning (e.g., Random Forest, Gradient Boosting) | Non-linear models often outperform linear models in predicting retention times. Fluorination significantly impacts lipophilicity and thus retention. |

| Molecular Structure | Gas Chromatography (GC), Liquid Chromatography (LC) | Not specified | Derivatization is often employed to improve chromatographic properties and achieve separation of enantiomers. |

| Stereochemistry | Chiral Chromatography (GC, LC-MS/MS) | Not specified | Enantiomers can exhibit different retention times due to stereoselective interactions. (R)/(S) ratios can be determined to assess stereoselective metabolism. |

Investigation of Molecular Interactions and Biochemical Pathways

Ligand-Receptor Binding and Functional Assays

The interaction of (S)-1-(3-Fluorophenyl)-N-methylethanamine with key neurotransmitter systems, including the serotonergic and dopaminergic systems, as well as its effects on important transporters and kinases, provides a comprehensive overview of its pharmacological profile.

Serotonergic Receptor Interactions (e.g., 5-HT2A, 5-HT1A, 5-HT2C)

The serotonergic system, with its array of 5-HT receptors, is a crucial modulator of mood, cognition, and various physiological processes. The affinity of this compound for specific serotonin (B10506) receptor subtypes, such as 5-HT2A, 5-HT1A, and 5-HT2C, is a key determinant of its potential effects. While specific binding affinity (Ki) or functional activity (IC50) values for this compound at these receptors are not currently available in the public domain, the methodologies for determining such interactions are well-established. Radioligand binding assays are typically employed to determine the Ki values, which represent the concentration of the compound required to occupy 50% of the receptors. Functional assays, on the other hand, measure the compound's ability to either activate (agonist) or block (antagonist) the receptor's signaling pathway, providing an IC50 or EC50 value.

Dopaminergic System Modulation

Norepinephrine (B1679862) Transporter (NET) Interactions

The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. Compounds that interact with NET can have significant effects on alertness, focus, and mood. The binding affinity of this compound for NET has not been specifically reported. Determining this affinity would typically involve in vitro assays using cells expressing the human norepinephrine transporter and measuring the displacement of a radiolabeled ligand.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine (B1211576) and serotonin. Inhibition of MAO, particularly MAO-B, can increase the levels of these neurotransmitters in the brain. While there is extensive research on various MAO-B inhibitors, specific IC50 values for this compound are not documented in the available scientific literature. For context, other compounds have been identified as MAO-B inhibitors, such as N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, which exhibits an IC50 value of 0.78 µM.

Kinase Inhibition (e.g., TrkA Kinase)

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase involved in the development and survival of neurons. Inhibition of TrkA is an area of interest for various therapeutic applications. There is currently no available data on the inhibitory activity of this compound against TrkA kinase. Screening for such activity would involve in vitro kinase assays to measure the compound's ability to inhibit the phosphorylation of a substrate by the TrkA enzyme.

Enzyme Interaction Studies (e.g., Acetylcholinesterase, α-Glucosidase, Monoacylglycerol Lipase)

Beyond its interactions with receptors and transporters, the effect of this compound on various enzymes is crucial for a complete understanding of its biochemical profile.

Detailed studies on the interaction of this compound with acetylcholinesterase, α-glucosidase, and monoacylglycerol lipase (B570770) have not been reported in the scientific literature. Therefore, no specific IC50 values or detailed research findings can be presented for these interactions. The methodologies to determine such interactions are standard in pharmacology and would involve specific enzymatic assays for each target.

Data Tables

Due to the absence of specific experimental data for this compound in the public domain, the following data tables are presented as templates to illustrate how such data would be organized if it were available.

Table 1: Ligand-Receptor Binding and Functional Assay Data for this compound

| Target | Assay Type | Value (Ki/IC50/EC50) |

| 5-HT2A Receptor | Binding Affinity | Data Not Available |

| 5-HT1A Receptor | Functional Assay | Data Not Available |

| 5-HT2C Receptor | Binding Affinity | Data Not Available |

| Dopamine Receptors | Binding Affinity | Data Not Available |

| Norepinephrine Transporter (NET) | Binding Affinity | Data Not Available |

| Monoamine Oxidase B (MAO-B) | Inhibition Assay | Data Not Available |

| TrkA Kinase | Inhibition Assay | Data Not Available |

Table 2: Enzyme Interaction Data for this compound

| Enzyme | Assay Type | Value (IC50) |

| Acetylcholinesterase | Inhibition Assay | Data Not Available |

| α-Glucosidase | Inhibition Assay | Data Not Available |

| Monoacylglycerol Lipase | Inhibition Assay | Data Not Available |

Modulation of Intracellular Signaling Pathways (e.g., Gαq Signaling, Phosphoinositide Hydrolysis, Protein Kinase C Activation)

Current scientific literature accessible through public databases does not provide specific information on the direct effects of this compound on Gαq signaling, phosphoinositide hydrolysis, or the activation of Protein Kinase C (PKC). While these pathways are fundamental to cellular signaling and are modulated by numerous psychoactive compounds, dedicated studies elucidating the interaction of 3-FMA with these specific intracellular cascades have not been identified.

General principles of these pathways are well-established. Gαq protein-coupled receptors, upon activation, stimulate phospholipase C, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, is a key activator of most PKC isoforms. nih.gov However, without specific research, any discussion of 3-FMA's role in this process would be speculative.

Influence on Neurobiological Processes (e.g., Neuroplasticity, Neuroinflammatory Pathways)

Research into the neurobiological impact of this compound has primarily focused on its neurotoxic effects, which are closely linked to neuroinflammatory processes.

Studies in animal models have demonstrated that 3-FMA can induce significant neuroinflammation. Administration in mice has been shown to cause oxidative stress and microgliosis, which is the activation of microglia, the primary immune cells of the central nervous system. nih.gov This activation involved the differentiation of microglia into the pro-inflammatory M1 phenotype. nih.gov Chronic or dysregulated microglial activation is known to release a cascade of pro-inflammatory molecules that can contribute to neuronal damage. biorxiv.org

The neuroinflammatory response to 3-FMA is associated with its dopaminergic neurotoxicity. The compound leads to significant impairments in the dopaminergic system, including increased dopamine turnover and decreased levels of dopamine, tyrosine hydroxylase (TH), the dopamine transporter (DAT), and the vesicular monoamine transporter 2 (VMAT-2). nih.gov These effects are comparable to the known neurotoxicity of methamphetamine. nih.gov Research indicates that the activation of the dopamine D1 receptor is critical for the neurotoxicity induced by 3-FMA. nih.gov

The table below summarizes key findings related to the neuroinflammatory effects of 3-FMA from animal studies.

| Finding | Observation | Species | Reference |

| Microgliosis | Caused significant microglial activation (differentiation into M1 phenotype). | Mouse | nih.gov |

| Oxidative Stress | Resulted in significant oxidative stress in the brain. | Mouse | nih.gov |

| Dopaminergic Deficits | Produced dopaminergic impairments, including reduced dopamine levels and transporter expression. | Mouse | nih.gov |

| Behavioral Effects | Demonstrated robust psychomotor, rewarding, and reinforcing properties. | Rodents | nih.gov |

This table is interactive and can be sorted by column.

Currently, there is a lack of specific research investigating the influence of this compound on neuroplasticity.

Metabolic Stability and Biotransformation Pathways, with a Focus on Fluorine's Role

Specific metabolic pathways for this compound have not been extensively detailed in the scientific literature. However, the role of the fluorine atom in its structure can be discussed based on established principles in medicinal chemistry and drug metabolism. nih.gov

The introduction of a fluorine atom into a drug molecule is a common strategy to enhance metabolic stability. researchgate.net The carbon-fluorine bond is exceptionally strong, and the fluorine atom can act as a "metabolic shield," blocking sites that would otherwise be susceptible to oxidation by cytochrome P450 (CYP450) enzymes. researchgate.net This modification can increase the drug's half-life and bioavailability. nih.gov

For phenylethylamine compounds, a likely site of metabolism is the aromatic ring. For the related compound 3-fluoroamphetamine, it is hypothesized that CYP450 metabolism would likely oxidize the 4-position of the phenyl ring. wikipedia.org While fluorinated aromatic compounds are generally more resistant to this process, metabolic defluorination can still occur, liberating the fluorine ion. researchgate.net The biotransformation of fluorinated drugs can, in some cases, lead to the fluorination of proteins in tissues such as the liver and brain. nih.gov

The table below outlines the general effects of fluorination on drug metabolism.

| Feature | General Effect of Fluorine Substitution | Reference |

| Metabolic Stability | Generally increases resistance to metabolic degradation, particularly by CYP450 enzymes. | researchgate.net |

| Bioavailability | Often increases due to reduced first-pass metabolism. | nih.gov |

| Half-life | Tends to be prolonged. | researchgate.net |

| Biotransformation | Can block common metabolic pathways (e.g., aromatic hydroxylation), potentially shifting metabolism to other sites. | researchgate.net |

| Defluorination | While the C-F bond is strong, metabolic defluorination can occur via oxidative processes. | researchgate.net |

This table is interactive and can be sorted by column.

Without specific studies on 3-FMA, its precise biotransformation pathways, including potential metabolites and the enzymes involved, remain to be elucidated.

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how (S)-1-(3-Fluorophenyl)-N-methylethanamine might interact with biological targets.

To comprehend the potential pharmacological action of this compound, researchers employ molecular docking to predict its binding pose within the active site of relevant enzymes or receptors. The process involves defining a binding site on the target protein and then computationally sampling a large number of orientations and conformations of the ligand within that site. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy poses considered the most likely binding modes.

For a molecule like this compound, which is structurally related to phenethylamine (B48288) and amphetamine derivatives, potential targets could include monoamine transporters or receptors in the central nervous system. Docking studies would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the active site. For instance, the fluorine atom on the phenyl ring could engage in specific interactions, influencing the binding affinity and selectivity.

Table 1: Hypothetical Key Interactions for this compound in a Target Active Site

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

| Hydrogen Bond | Amine group | Aspartic Acid, Glutamic Acid |

| Hydrophobic | Phenyl ring | Leucine, Isoleucine, Valine |

| Pi-Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Fluorine atom | Serine, Threonine |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods provide insights into properties that are not directly accessible through classical molecular mechanics. For this compound, DFT calculations can elucidate its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals.

The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap can indicate the chemical stability of the compound. Furthermore, the electrostatic potential surface can be mapped to identify regions of the molecule that are electron-rich or electron-poor, which is vital for predicting how it will interact with other molecules, including biological targets. Quantum chemical studies on related phenethylamines have revealed the importance of specific conformers and their electronic properties in biological activity.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This can be achieved through systematic or stochastic searches of the conformational space.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms in the molecule over time. An MD simulation of this compound, either in a solvent or within a protein binding site, can reveal its dynamic behavior, conformational flexibility, and the stability of its interactions with its environment. These simulations can show how the molecule adapts its shape to fit into a binding pocket and can help in understanding the energetic contributions of different interactions.

Pharmacophore Modeling and Virtual Screening for Identification of Novel Scaffolds

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of this compound and its predicted binding mode from docking studies, a pharmacophore model can be developed. This model would typically include features such as a hydrophobic group (the fluorophenyl ring), a hydrogen bond donor (the amine group), and potentially a halogen bond acceptor.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of other molecules, potentially with different chemical scaffolds, that possess the same essential features and are therefore likely to bind to the same target. This approach is a powerful strategy for discovering novel lead compounds in drug discovery.

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Molecular Probes for Investigating Biological Systems

While direct utilization of (S)-1-(3-Fluorophenyl)-N-methylethanamine as a molecular probe is not extensively documented in publicly available research, its structural components are integral to the design of such tools. Molecular probes are essential for visualizing and quantifying biological molecules and processes in living systems. The introduction of a fluorine atom, as present in the 3-fluorophenyl group of the title compound, is a common strategy in the development of probes for positron emission tomography (PET) imaging and fluorescence microscopy.

For instance, fluorophenyl groups are key components of novel molecular probes designed to study the serotonin (B10506) transporter (SERT), a primary target for antidepressant drugs. nih.gov Researchers have synthesized analogues of the antidepressant citalopram, which contains a fluorophenyl moiety, to serve as probes for the S1 and S2 binding sites of SERT. nih.gov Similarly, coumarin-based small-molecule probes incorporating substituted phenyl rings have been developed as myelin-imaging agents, demonstrating the utility of these structures in visualizing fundamental biological processes like myelination. nih.gov The 3-fluorophenyl group in this compound could, therefore, serve as a foundational element in the synthesis of new probes for investigating various biological targets.

Table 1: Examples of Structurally Related Molecular Probes

| Probe Type | Target | Relevant Structural Moiety | Application |

|---|---|---|---|

| Citalopram Analogues | Serotonin Transporter (SERT) | 4-Fluorophenyl | Investigating antidepressant binding sites nih.gov |

Development of Preclinical Tools for Neuropharmacological Research

The 3-fluorophenyl motif is a recurring feature in compounds developed for neuropharmacological research. Preclinical tools are crucial for understanding the mechanisms of neurological diseases and for the initial stages of drug development. Although research specifically detailing the use of this compound as a preclinical tool is limited, the broader class of fluorophenylethylamines has been investigated for its interaction with neurotransmitter systems.

A notable example is the discovery of GSK962040, a potent and selective motilin receptor agonist, which incorporates a 3-fluorophenyl group. researchgate.net The motilin receptor is involved in regulating gastrointestinal motility, a process intricately linked with the enteric nervous system, highlighting the relevance of this compound in neuropharmacology. researchgate.net Furthermore, compounds with structural similarity to this compound, such as (R)-1-(3-Bromophenyl)-N-methylethanamine, have been studied for their potential as neurotransmitter modulators, particularly affecting dopamine (B1211576) and norepinephrine (B1679862) pathways. smolecule.com These examples underscore the potential of the subject compound as a scaffold for developing novel preclinical tools to investigate neurological pathways and receptors.

Role as Chiral Building Blocks in Drug Discovery Programs

The most significant application of this compound is its role as a chiral building block in drug discovery. nih.gov The presence of a defined stereocenter is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This compound provides a synthetically accessible source of a chiral amine with a fluorinated aromatic ring, two features highly sought after in modern medicinal chemistry.

The fluorine atom can enhance a molecule's metabolic stability, binding affinity, and bioavailability. nih.gov The secondary amine provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex molecules. The 3-fluorophenyl moiety, in particular, has been incorporated into a variety of drug candidates targeting different diseases. For example, it is a key component of a novel, selective c-KIT T670I mutant kinase inhibitor for the treatment of gastrointestinal stromal tumors and is also found in a selective Aurora Kinase B inhibitor developed for cancer therapy. nih.govnih.gov

Table 2: Bioactive Compounds Containing the 3-Fluorophenyl Moiety

| Compound Class | Therapeutic Target | Indication |

|---|---|---|

| Malonamide Derivatives | c-KIT T670I Mutant Kinase | Gastrointestinal Stromal Tumors nih.gov |

| Quinazoline Derivatives | Aurora Kinase B | Cancer nih.gov |

Exploration in Agrochemicals and Industrial Chemicals Research

In the realm of agrochemicals, the introduction of fluorine into active ingredients has led to the development of more potent and selective pesticides. researchgate.net While there is no direct evidence of this compound being used in agrochemical research, its structural features are relevant to this field. Fluorinated aromatic rings are present in a significant number of modern herbicides, fungicides, and insecticides. researchgate.netnih.gov

For example, the synthesis of novel anthranilic diamide (B1670390) insecticides has been reported, showcasing complex molecules designed to have high efficacy. mdpi.com The development of such compounds often relies on the availability of diverse, functionalized building blocks. The combination of a phenyl ring, a fluorine atom, and an amine group in this compound makes it a potential starting material for the synthesis of new agrochemical candidates. The chirality of the molecule could also be exploited to develop stereospecific pesticides, potentially leading to increased efficacy and reduced environmental impact.

Analytical and Characterization Methodologies for S 1 3 Fluorophenyl N Methylethanamine and Its Derivatives

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, High-Resolution Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and connectivity of (S)-1-(3-Fluorophenyl)-N-methylethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of the compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the fluorophenyl ring would appear as multiplets in the downfield region (typically δ 7.0-7.5 ppm) due to complex spin-spin coupling. The methine proton (CH) adjacent to the phenyl ring and the nitrogen atom would likely appear as a quartet. The N-methyl (NCH₃) protons would be a singlet, and the methyl (CH₃) protons of the ethylamine (B1201723) backbone would present as a doublet. docbrown.infomsu.edu

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info The carbon atoms of the fluorophenyl ring would show distinct signals in the aromatic region (typically δ 110-165 ppm), with the carbon attached to the fluorine atom exhibiting a large coupling constant (J-coupling). The methine carbon, N-methyl carbon, and the terminal methyl carbon would each give rise to a unique signal in the aliphatic region of the spectrum. docbrown.info

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion peak ([M]⁺) and various fragment ions. The fragmentation pattern is indicative of the molecule's structure. For this compound, a prominent fragment would likely be the benzylic cation formed by cleavage of the bond between the methine carbon and the adjacent methyl group. docbrown.infonist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. researchgate.netnih.gov This technique is invaluable for confirming the molecular formula of this compound and its derivatives. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic H: ~7.0-7.5 ppm (m); Methine H: ~3.5-4.0 ppm (q); N-Methyl H: ~2.2-2.5 ppm (s); Methyl H: ~1.2-1.5 ppm (d) |

| ¹³C NMR | Chemical Shift (δ) | Aromatic C: ~110-165 ppm; Methine C: ~50-60 ppm; N-Methyl C: ~30-40 ppm; Methyl C: ~20-25 ppm |

| Mass Spec. | Molecular Ion (m/z) | 153.10 |

| HRMS | Exact Mass | Calculated for C₉H₁₂FN: 153.0954 |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral Gas Chromatography/Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic methods are essential for assessing the purity and, critically, the enantiomeric excess of chiral compounds like this compound.

Chiral Gas Chromatography/Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying enantiomers. gcms.cz For the analysis of amines, derivatization is often necessary to improve volatility and chromatographic performance. sigmaaldrich.com Chiral derivatizing agents can be used to form diastereomers that can be separated on a standard achiral GC column. mdpi.comnih.gov Alternatively, a chiral stationary phase can be employed to directly separate the enantiomers. nih.gov The mass spectrometer detector provides confirmation of the identity of the separated compounds.

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the separation of enantiomers. Chiral stationary phases (CSPs) are commonly used to achieve separation. doi.org The choice of the CSP and the mobile phase is critical for achieving good resolution between the (S)- and (R)-enantiomers. asianpubs.orgbeilstein-journals.org HPLC can be used to accurately determine the enantiomeric excess of this compound by comparing the peak areas of the two enantiomers. researchgate.net

Table 2: Chromatographic Methods for the Analysis of this compound

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

| Chiral GC-MS | Chiral Stationary Phase | Helium | Mass Spectrometer | Purity and Enantiomeric Excess |

| Chiral HPLC | Chiral Stationary Phase | Hexane/Isopropanol | UV | Purity and Enantiomeric Excess |

Structural Elucidation Techniques (e.g., X-ray Diffraction, Tandem Mass Spectrometry Fragmentation Analysis)

For an unambiguous determination of the three-dimensional structure and for detailed structural analysis of derivatives, more advanced techniques are utilized.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis is a powerful tool for structural elucidation, particularly for identifying unknown derivatives or metabolites. nih.gov In tandem MS, a specific ion (e.g., the molecular ion) is selected and then subjected to collision-induced dissociation to generate a series of fragment ions. unito.it The resulting fragmentation pattern provides detailed structural information that can be used to piece together the structure of the original molecule. nih.govunito.it

Quantitative Analytical Methods (e.g., Quantitative Nuclear Magnetic Resonance)

Quantitative Nuclear Magnetic Resonance (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance. ox.ac.uk Unlike other methods, qNMR does not require a calibration curve using a standard of the same compound. Instead, a certified internal standard with a known concentration is used. d-nb.infonih.gov By comparing the integral of a specific resonance of the analyte with that of the internal standard, the absolute quantity of this compound in a sample can be determined. enfsi.eunih.gov Key parameters for accurate qNMR include proper selection of the internal standard, ensuring full relaxation of the nuclei between pulses, and a high signal-to-noise ratio. d-nb.info

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (S)-1-(3-Fluorophenyl)-N-methylethanamine, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : The compound is synthesized via asymmetric reduction of the corresponding ketone precursor using chiral catalysts (e.g., (R)- or (S)-BINAP-Ru complexes) or resolution of racemic mixtures with chiral acids like tartaric acid . Key parameters include temperature control (0–25°C), solvent polarity (e.g., methanol or THF), and catalyst loading (1–5 mol%). Monitoring via chiral HPLC (e.g., Chiralpak IA column) ensures enantiomeric excess (>99%) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the fluorophenyl group (δ ~6.6–7.2 ppm for aromatic protons) and methylamine moiety (δ ~2.3–2.5 ppm for N-CH3) .

- Specific Rotation : Measure optical activity (e.g., [α]D = -40° for the (S)-enantiomer in neat form) using a polarimeter .

- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 168.1 (calculated for C9H12FN) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to its irritant properties (LD50 oral, rat: 980 mg/kg). Avoid skin contact (risk code R21/22) and store at 2–8°C in airtight containers. In case of exposure, rinse with water (15 min for eyes) and seek medical attention .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what assays validate this?

- Methodological Answer : The (S)-enantiomer exhibits distinct receptor-binding profiles compared to the (R)-form. For example, in protein arginine N-methyltransferase 3 (PRMT3) inhibition assays, stereochemistry affects IC50 values (e.g., 28 µM for (S)-configured analogs vs. 1.97 µM for (R)-derivatives) . Use competitive binding assays with radiolabeled ligands or fluorescence polarization to quantify stereospecific interactions .

Q. What challenges arise in developing stable formulations of fluorophenyl-containing amines, and how can polymorphism studies address them?

- Methodological Answer : Fluorophenyl amines often exhibit hygroscopicity and low aqueous solubility. Polymorph screening (e.g., via XRPD and DSC) identifies stable crystalline forms. For instance, hydrochloride or fumarate salts of related compounds show improved thermal stability (melting points >150°C) and solubility (>50 mg/mL in PBS) . Accelerated stability studies (40°C/75% RH for 3 months) validate formulation robustness .

Q. How can researchers resolve contradictions in pharmacological data across studies involving this compound derivatives?

- Methodological Answer : Discrepancies in IC50 or binding affinity often stem from assay variability (e.g., cell line differences, ligand concentrations). Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.